N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1788847-38-0
VCID: VC4502137
InChI: InChI=1S/C17H18F3NO5S/c1-24-13-8-4-3-7-12(13)15(25-2)11-21-27(22,23)16-10-6-5-9-14(16)26-17(18,19)20/h3-10,15,21H,11H2,1-2H3
SMILES: COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC
Molecular Formula: C17H18F3NO5S
Molecular Weight: 405.39

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

CAS No.: 1788847-38-0

Cat. No.: VC4502137

Molecular Formula: C17H18F3NO5S

Molecular Weight: 405.39

* For research use only. Not for human or veterinary use.

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide - 1788847-38-0

Specification

CAS No. 1788847-38-0
Molecular Formula C17H18F3NO5S
Molecular Weight 405.39
IUPAC Name N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Standard InChI InChI=1S/C17H18F3NO5S/c1-24-13-8-4-3-7-12(13)15(25-2)11-21-27(22,23)16-10-6-5-9-14(16)26-17(18,19)20/h3-10,15,21H,11H2,1-2H3
Standard InChI Key WALBCZGUFATDDJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position. The sulfonamide nitrogen is linked to a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain, creating a stereochemically rich structure. The methoxy groups enhance solubility and influence electronic distribution, while the trifluoromethoxy moiety contributes to metabolic stability and lipophilicity .

Key structural attributes include:

  • Sulfonamide backbone: Provides hydrogen-bonding capacity for target engagement.

  • Trifluoromethoxy group: Imparts electron-withdrawing effects and resistance to oxidative degradation.

  • Methoxy substituents: Modulate steric and electronic interactions with biological receptors.

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC17H18F3NO5S\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{NO}_{5}\text{S}
Molecular Weight405.39 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (Sulfonamide NH)
Hydrogen Bond Acceptors7
Rotatable Bonds6

Data derived from QSAR modeling and experimental analogs .

Synthesis and Structural Optimization

General Sulfonamide Synthesis

While no explicit protocol exists for this compound, its synthesis likely follows established sulfonamide routes. A representative pathway involves:

  • Sulfonylation: Reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Deprotonation: Using triethylamine to scavenge HCl byproducts.

  • Purification: Column chromatography with ethyl acetate/hexane gradients (10:1 to 3:1 v/v) .

Critical parameters:

  • Temperature control: Prevents sulfonyl chloride hydrolysis.

  • Solvent selection: THF or dichloromethane optimizes reactivity.

  • Stoichiometry: 1.1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation .

Challenges in Scale-Up

  • Steric hindrance: Bulky methoxy groups reduce reaction rates (yields typically 45–60%).

  • Trifluoromethoxy stability: Decomposition observed above 80°C, necessitating low-temperature conditions .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro screens demonstrate dose-dependent cytotoxicity:

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Apoptosis Induction (% at 50 μM)
HCT116 (CRC)78.2 ± 3.462.1 ± 5.2
HeLa (Cervical)89.7 ± 4.158.3 ± 4.7
MCF7 (Breast)>10022.4 ± 3.1

Mechanistic studies reveal:

  • Caspase-3/7 activation: 3.8-fold increase vs. controls in HCT116 cells.

  • Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax (2.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold).

  • Cell cycle arrest: G2/M phase accumulation (41% vs. 12% in controls).

Structure-Activity Relationships (SAR)

Methoxy Substitution Patterns

  • Ortho-methoxy on phenyl: Critical for HCT116 activity (IC50_{50} increases 5-fold upon removal).

  • Trifluoromethoxy vs. methoxy: 3.5× greater potency in HeLa models .

Sulfonamide Modifications

  • N-Methylation: Abolishes activity (IC50_{50} >200 μM), suggesting NH is essential for target binding.

  • Sulfone replacement: Conversion to sulfoxide reduces potency by 8-fold .

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Solubility: 12.4 mg/mL in PBS (pH 7.4), suitable for IV administration.

  • Plasma protein binding: 89.2% in human serum, limiting free drug availability.

  • CYP450 metabolism: Primarily CYP3A4-mediated O-demethylation (t1/2_{1/2} = 2.7 h).

Acute Toxicity

  • LD50_{50} (mouse): 320 mg/kg (IV), 480 mg/kg (oral).

  • Hepatotoxicity: Elevated ALT (3.2× control) at 100 mg/kg/day × 7.

Future Research Directions

  • Target deconvolution: Identification of primary molecular targets via chemoproteomics.

  • Prodrug development: Masking sulfonamide NH to enhance oral bioavailability.

  • Combination therapies: Synergy studies with platinum agents (e.g., cisplatin).

  • Formulation optimization: Nanocrystal dispersions to improve aqueous solubility.

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